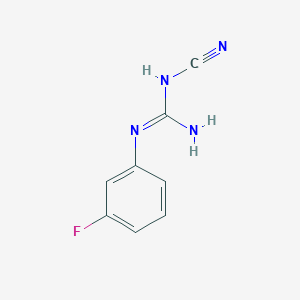

N''-cyano-N-(3-fluorophenyl)guanidine

Description

Contextual Landscape of Guanidine (B92328) Functionality in Chemical Research

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in the design of therapeutic agents. nih.govresearchgate.net This prevalence is largely due to its strong basicity and the ability of its protonated form, the guanidinium (B1211019) ion, to form multiple hydrogen bonds and engage in electrostatic interactions. sci-hub.se These properties are critical for molecular recognition and binding to biological targets such as enzymes and receptors. nih.govnih.gov The guanidine moiety is a privileged scaffold in drug design, with derivatives being investigated for a wide range of applications, including as anti-inflammatory, antimicrobial, and anticancer agents. nih.govontosight.ai

Strategic Importance of Cyano-Guanidine Substructures

The incorporation of a cyano group onto the guanidine core to form a cyanoguanidine substructure significantly modulates the electronic properties of the molecule. This addition generally reduces the basicity of the guanidine group, a feature that can be advantageous in drug design to fine-tune the pharmacokinetic profile of a compound. psu.edu Cyanoguanidine derivatives have been the subject of extensive research and have shown a broad spectrum of biological activities. For instance, they have been investigated as biased μ-opioid receptor agonists for pain relief, potassium channel blockers for cardiovascular disorders, and as intermediates in the synthesis of other complex molecules. patentcut.comnih.gov The cyanoguanidine scaffold serves as a versatile platform for the development of novel therapeutic agents. nih.gov

Influence of Fluorophenyl Moieties on Molecular Architecture and Reactivity

The strategic placement of fluorine atoms on a phenyl ring, creating a fluorophenyl moiety, is a widely used tactic in medicinal chemistry to enhance the properties of a drug candidate. The introduction of fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. Specifically, the 3-fluoro substitution pattern on the phenyl ring of N''-cyano-N-(3-fluorophenyl)guanidine is intended to alter the electronic distribution and conformation of the molecule. This can lead to improved membrane permeability and can introduce new, favorable interactions with biological macromolecules, potentially enhancing the compound's activity and specificity.

Current State of Academic Research on this compound

While the broader classes of guanidines, cyanoguanidines, and fluorophenyl-containing compounds are well-represented in the scientific literature, dedicated academic research focusing specifically on this compound is limited. Its existence is documented in chemical databases, but in-depth studies on its synthesis, characterization, and biological activity are not extensively published.

However, the research landscape for structurally similar N-aryl-N''-cyanoguanidines provides a strong foundation for understanding the potential of this compound. General synthetic routes for this class of compounds are well-established and typically involve the reaction of a corresponding carbodiimide (B86325) with cyanamide (B42294) or the reaction of an isothiocyanate with sodium cyanamide followed by subsequent coupling reactions. beilstein-journals.orgnih.gov

The therapeutic areas where analogous compounds have been investigated suggest potential avenues of research for this compound. For example, various N-aryl-N''-cyanoguanidines have been patented for their activity as ion channel modulators, particularly potassium channel blockers, indicating potential applications in cardiovascular diseases. patentcut.com Furthermore, the structural similarity to precursors of known drugs like cimetidine (B194882) suggests its potential as an intermediate in the synthesis of new histamine (B1213489) H2-receptor antagonists. Given the diverse biological activities of the cyanoguanidine scaffold, it is plausible that this compound could be a subject of interest in drug discovery programs targeting a variety of diseases. The lack of specific research to date highlights an opportunity for future investigation into the unique properties and potential applications of this particular molecular architecture.

Chemical Compound Data

Below are the known chemical properties for this compound.

| Property | Value |

| Molecular Formula | C8H7FN4 |

| Molecular Weight | 178.17 g/mol nih.gov |

Biological Activities of Related Cyanoguanidine Derivatives

The following table summarizes the investigated biological activities of various classes of cyanoguanidine derivatives, illustrating the therapeutic potential of this chemical scaffold.

| Derivative Class | Investigated Biological Activity | Therapeutic Area | Reference |

|---|---|---|---|

| N-Aryl-N''-cyanoguanidines | Potassium Channel Blockade | Cardiovascular Disorders | patentcut.com |

| 2-Cyanoguanidine Scaffolds | Biased μ-Opioid Receptor Agonism | Pain Management | nih.gov |

| N-Cyano-N'-(phenyl-pyridinylmethyl)guanidines | Gastric Antisecretory Activity | Gastrointestinal Disorders | nih.gov |

| Cyclic Cyanoguanidines | Anticancer Activity | Oncology | rsc.org |

| Cyanoguanidine-piperazines | P2X7 Antagonism | Inflammatory Diseases | e3s-conferences.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H7FN4 |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

1-cyano-2-(3-fluorophenyl)guanidine |

InChI |

InChI=1S/C8H7FN4/c9-6-2-1-3-7(4-6)13-8(11)12-5-10/h1-4H,(H3,11,12,13) |

InChI Key |

AMXQSDNQLCQNCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C(N)NC#N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for N Cyano N 3 Fluorophenyl Guanidine

Historical Context of Cyano-Guanidine Synthesis: Methodological Evolution

The foundational chemistry for synthesizing substituted guanidines, including cyanoguanidines, dates back to the late 19th century. Early methods were often robust but lacked the efficiency and subtlety of modern techniques. The primary precursor for many of these syntheses was cyanoguanidine itself, also known as dicyandiamide (B1669379) (DCD), which is commercially produced by the base-catalyzed dimerization of cyanamide (B42294). wikipedia.org

Historically, the synthesis of N-substituted biguanides (a related class) from cyanoguanidine and amines emerged in the 1880s. Three principal techniques were developed and remain influential:

Reaction with Copper Salts: The reaction of cyanoguanidine with an amine in an aqueous solution, often facilitated by copper salts like CuSO₄, was one of the first reported methods. nih.gov

Direct Fusion: A solvent-free approach involved the direct fusion of cyanoguanidine with an amine hydrochloride salt at high temperatures (e.g., 135–165 °C). nih.gov This method, first described in 1892, provided a straightforward, albeit forceful, means of synthesis.

Solvent-Based Heating: A more controlled method involved heating a mixture of cyanoguanidine and an amine hydrochloride in a polar solvent, typically an alcohol. nih.gov

These early approaches established the fundamental reactivity pattern: the nucleophilic attack of an amine onto the nitrile carbon of cyanoguanidine, leading to the formation of a substituted guanidine (B92328). The evolution of these methods has focused on improving yields, reducing harsh reaction conditions, and expanding the substrate scope to include more complex and functionalized amines.

Contemporary Chemical Synthesis of N''-cyano-N-(3-fluorophenyl)guanidine

Modern synthetic chemistry offers several pathways to this compound, ranging from direct, one-step reactions to more complex, multi-step convergent syntheses that allow for greater molecular diversity.

The most atom-economical and straightforward approach to synthesizing this compound is the direct reaction between a 3-fluorophenylamine precursor and a cyanoguanidine source. This pathway is a direct descendant of the historical methods.

A common modern adaptation involves the condensation of 3-fluoroaniline (B1664137) hydrochloride with dicyandiamide (cyanoguanidine). The reaction is typically performed by heating the two reagents in a suitable solvent, such as water or an alcohol, or via direct fusion. The amine salt is used to ensure the reaction medium is acidic enough to activate the cyanoguanidine moiety for nucleophilic attack by the aniline (B41778).

Reaction Scheme: 3-fluoroaniline hydrochloride + Dicyandiamide → this compound hydrochloride

This addition reaction directly forms the desired product with minimal generation of byproducts, making it a highly efficient route in principle.

Multi-step syntheses provide greater flexibility and are often employed when direct routes are inefficient or when building complex analogues. These methods typically involve the construction of the guanidine core from different precursors.

A widely used multi-step approach for guanidine synthesis proceeds through a thiourea intermediate. rsc.org

Thiourea Formation: 3-fluoroaniline is reacted with an acyl isothiocyanate or a similar reagent to form N-benzoyl-N'-(3-fluorophenyl)thiourea.

Guanylation: The thiourea is then treated with a desulfurizing agent, such as mercury(II) chloride (HgCl₂), in the presence of an amine. researchgate.net This process, known as guanylation, converts the thiourea into a more reactive carbodiimide (B86325) intermediate in situ.

Cyanamide Addition: The carbodiimide is subsequently trapped by cyanamide to yield the final this compound.

While versatile, this route is less atom-economical due to the use of activating agents and the generation of stoichiometric waste (e.g., mercury sulfide). rsc.org

More recent convergent strategies employ specialized guanidinylating reagents that can be introduced late in a synthetic sequence. Precursors like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or N,N'-di-Boc-S-methylisothiourea can react with 3-fluoroaniline to form a protected guanidine, which is then deprotected and reacted with a cyano-group source. nih.govjst.go.jp These methods offer mild reaction conditions and high functional group tolerance.

Optimization Strategies for Yield and Selectivity in this compound Production

Optimizing the synthesis of this compound involves systematically adjusting reaction parameters to maximize product yield and purity while minimizing reaction time and energy consumption.

For the direct addition route , key optimization parameters include:

Temperature: In the fusion method, precise temperature control is critical. Tonelli et al. demonstrated that for related biguanides, higher temperatures (180–200 °C) could reduce reaction times to as little as one hour while achieving good yields (69–84%). nih.gov

Solvent: When heating in a solvent, the choice of solvent can influence reaction rates and solubility of reactants and products. Polar solvents are generally preferred.

Stoichiometry: Varying the molar ratio of 3-fluoroaniline hydrochloride to dicyandiamide can be adjusted to drive the reaction to completion and minimize unreacted starting materials.

Catalysis: While often performed under acidic conditions provided by the amine salt, the addition of catalysts such as copper salts, as seen in historical methods, could be explored to enhance reaction rates at lower temperatures. nih.gov

For multi-step syntheses , optimization focuses on each individual step. In the thiourea-based method, the choice of desulfurizing/activating agent is crucial. While mercury salts are effective, their toxicity has led to the development of alternative reagents. rsc.org The use of palladium catalysts has also been explored for related carboamination reactions to construct cyclic guanidines, where ligand and base choice significantly impacts yield. nih.gov

Atom Economy and Sustainable Approaches in Synthetic Protocols

Green chemistry principles, particularly atom economy, provide a framework for evaluating the environmental impact of a synthetic route. nih.gov Atom economy calculates the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comrsc.org

The direct addition of 3-fluoroaniline (C₆H₆FN) to dicyandiamide (C₂H₄N₄) is an exemplary case of high atom economy.

Reaction: C₆H₆FN + C₂H₄N₄ → C₈H₈FN₅ (this compound)

Calculation:

MW of 3-fluoroaniline = 111.12 g/mol

MW of dicyandiamide = 84.08 g/mol

MW of desired product = 193.19 g/mol

% Atom Economy = (MW of product / Σ MW of reactants) x 100 = (193.19 / (111.12 + 84.08)) x 100 = 100%

This reaction is an addition reaction where all atoms from the reactants are incorporated into the final product, representing an ideal scenario from an atom economy perspective. nih.gov

In contrast, the thiourea-mediated route exhibits poor atom economy. The use of activating agents like HgCl₂ and the elimination of sulfur and other protecting groups generate significant waste. The synthesis of guanidines from thioureas is not direct and involves undesirable toxic reagents, which limits its application on a large scale. rsc.org

Sustainable approaches focus on minimizing hazardous waste, reducing energy consumption, and using renewable feedstocks. The direct fusion method, being solvent-free, is advantageous in this regard. Furthermore, developing catalytic, rather than stoichiometric, activation methods for these syntheses is a key goal in modern green chemistry. researchgate.net

Comparative Analysis of Synthetic Efficiency and Green Chemistry Metrics

A comparative analysis of the primary synthetic routes reveals a clear trade-off between synthetic elegance, flexibility, and environmental efficiency. The direct addition route is superior in terms of simplicity and green metrics, while the multi-step routes offer greater versatility for creating diverse chemical libraries.

Interactive Data Table: Comparison of Synthetic Routes

| Metric | Direct Addition Route | Thiourea-Mediated Route |

| Number of Steps | 1 | 2-3 |

| Atom Economy | 100% | Low (<50%, depending on reagents) |

| Key Reagents | 3-fluoroaniline HCl, Dicyandiamide | 3-fluoroaniline, Isothiocyanate, HgCl₂, Cyanamide |

| Byproducts/Waste | None (in theory) | Mercury Sulfide (HgS), Protecting group fragments |

| Toxicity Profile | Moderate (aniline precursor) | High (use of toxic mercury salts) |

| Reaction Conditions | High temperature (fusion) or moderate heating in solvent | Generally mild, multi-step process |

| Overall Yield | Moderate to Good | Variable, often good but requires optimization of each step |

| Flexibility | Low | High (allows for diverse precursor modification) |

Elucidating Reaction Mechanisms and Kinetics of N Cyano N 3 Fluorophenyl Guanidine Transformations

Detailed Investigations into Reaction Pathways and Intermediates

The formation of N-aryl-N'-cyanoguanidines, including the 3-fluorophenyl derivative, typically proceeds through the reaction of a corresponding N-arylcarbodiimide with cyanamide (B42294). The generally accepted mechanism involves the nucleophilic attack of the amino group of cyanamide on the central carbon atom of the carbodiimide (B86325).

A plausible reaction pathway for the formation of N''-cyano-N-(3-fluorophenyl)guanidine from N-(3-fluorophenyl)carbodiimide and cyanamide is depicted below:

Step 1: Activation of Carbodiimide (Acid Catalysis) In the presence of an acid catalyst (H-A), the carbodiimide is protonated, which increases the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack.

Step 2: Nucleophilic Attack by Cyanamide The terminal amino group of cyanamide acts as a nucleophile and attacks the activated carbodiimide carbon. This results in the formation of a protonated guanidine (B92328) intermediate.

Step 3: Deprotonation The protonated intermediate is then deprotonated, typically by the conjugate base of the acid catalyst (A⁻), to yield the final this compound product and regenerate the catalyst.

Intermediates: The key intermediate in this pathway is the protonated N''-cyano-N-(3-fluorophenyl)isourea derivative formed after the nucleophilic attack. The stability and reactivity of this intermediate can be influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing fluorine atom at the meta position in this compound is expected to influence the electron density distribution within the molecule, thereby affecting the stability of intermediates and transition states.

Computational studies on related guanidine systems suggest that the reaction proceeds through a concerted or a stepwise mechanism depending on the specific reactants and conditions. For instance, in the thermal guanidine metathesis reaction, a dissociative mechanism involving a carbodiimide intermediate has been proposed and supported by the direct observation of this intermediate. rsc.org

Quantitative Kinetic Studies of Chemical Reactivity

For the nitrosation of N,N'-dimethyl-N''-cyanoguanidine, the reaction is found to be first-order with respect to both the guanidine and the acid concentration. researchgate.net This suggests a mechanism where the rate-determining step involves both reactants. A similar kinetic behavior could be anticipated for reactions of this compound.

The kinetics of amide formation through carbodiimide activation, a reaction analogous to the formation of the guanidine moiety, have been shown to be dependent on the pH of the medium. The rate-determining step is often the reaction between the carboxylic acid and the carbodiimide to form an O-acylisourea intermediate. researchgate.net

A hypothetical rate law for the formation of this compound from N-(3-fluorophenyl)carbodiimide and cyanamide, assuming a bimolecular reaction, could be expressed as:

Rate = k[N-(3-fluorophenyl)carbodiimide][cyanamide]

Where 'k' is the rate constant. The value of 'k' would be influenced by factors such as temperature, solvent, and the presence of catalysts.

Table 1: Hypothetical Kinetic Parameters for the Formation of this compound at 298 K

| Parameter | Value | Units |

| Rate Constant (k) | Value not available | L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | Value not available | kJ mol⁻¹ |

| Pre-exponential Factor (A) | Value not available | L mol⁻¹ s⁻¹ |

Note: The values in this table are hypothetical and serve as a template for data that would be obtained from experimental kinetic studies.

Substituent effects on the basicity (pKa) of aryl guanidines have been studied, and it has been shown that the pKa values are influenced by the electronic properties of the substituents on the aryl ring. rsc.org Such effects would also translate to the kinetics of reactions involving these compounds.

Catalysis in this compound Transformations: Principles and Applications

Catalysis plays a pivotal role in the synthesis of guanidines, offering milder reaction conditions, improved yields, and enhanced selectivity. Both acid and base catalysis, as well as transition metal catalysis, have been employed in guanidine synthesis.

Acid Catalysis: As discussed in the reaction mechanism, acid catalysis is often employed in the reaction of carbodiimides with amines (including cyanamide). The acid protonates the carbodiimide, increasing its electrophilicity and facilitating the nucleophilic attack.

Base Catalysis: In some synthetic routes to guanidines, a strong base is used to deprotonate a precursor, generating a more potent nucleophile. For instance, chiral guanidines themselves are utilized as strong Brønsted base catalysts in various asymmetric syntheses. nih.gov

Transition Metal Catalysis: Transition metals like palladium and copper have emerged as powerful catalysts for the synthesis of N-aryl guanidines. organic-chemistry.orgrsc.org For example, a copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines has been developed. organic-chemistry.org The proposed catalytic cycle for such a reaction involves the formation of a copper-cyanamide complex, followed by reaction with the arylboronic acid and the amine.

A plausible catalytic cycle for a copper-catalyzed synthesis of an N-aryl-N'-cyanoguanidine might involve the following steps:

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with an aryl halide.

Coordination: Cyanamide coordinates to the copper center.

Nucleophilic Attack: The coordinated cyanamide attacks the aryl group.

Reductive Elimination: The product is released, and the Cu(I) catalyst is regenerated.

Table 2: Comparison of Catalytic Systems for Guanidine Synthesis

| Catalyst Type | Example | Reaction Conditions | Advantages |

| Acid Catalyst | HCl, H₂SO₄ | Varies | Simple, readily available |

| Base Catalyst | TBD, DBU | Anhydrous, aprotic solvents | High basicity, organocatalytic |

| Transition Metal | CuCl₂, Pd(OAc)₂ | Inert atmosphere, specific ligands | High efficiency, broad substrate scope |

Solvation Effects and Reaction Environment Influences on Mechanism

In the context of this compound synthesis, a polar solvent could facilitate the formation of the protonated carbodiimide intermediate and the subsequent nucleophilic attack by cyanamide. The choice of solvent can also affect the tautomeric equilibrium of the cyanoguanidine product.

The reaction environment, including temperature and pressure, also plays a critical role. Microwave-assisted synthesis has been shown to accelerate the formation of N,N'-diaryl cyanoguanidines, suggesting that higher temperatures can overcome activation barriers.

The phenomenon of solvatochromism, where the color of a solution changes with the solvent, can be used to study solvent-solute interactions. While not directly a kinetic or mechanistic tool, it provides information on how the electronic structure of a molecule, and thus its reactivity, is influenced by the solvent polarity. google.com

Table 3: Potential Influence of Solvents on the Synthesis of this compound

| Solvent | Polarity | Expected Effect on Reaction Rate | Rationale |

| Toluene | Non-polar | Slow | Poor stabilization of charged intermediates |

| Dichloromethane | Polar aprotic | Moderate | Good solubility of reactants, moderate stabilization |

| Acetonitrile | Polar aprotic | Fast | Good stabilization of charged intermediates |

| Ethanol | Polar protic | Moderate to Fast | Can participate in hydrogen bonding, stabilizing transition states |

Stereochemical Control and Regioselectivity in Reactions Involving this compound

Regioselectivity: In reactions involving unsymmetrical guanidines like this compound, regioselectivity becomes a key consideration, particularly in alkylation or acylation reactions. The guanidine group has multiple nitrogen atoms that can potentially act as nucleophiles. The regioselectivity will be governed by a combination of electronic and steric factors. The nitrogen atom attached to the 3-fluorophenyl group will have its nucleophilicity modulated by the electron-withdrawing nature of the substituent. The terminal amino group of the cyanoimino moiety also presents a potential reaction site. Theoretical calculations on related systems can help predict the most likely site of reaction. beilstein-journals.org

For instance, in the alkylation of N-arylguanidines, the substitution pattern on the aryl ring can direct the incoming electrophile to a specific nitrogen atom.

Stereochemical Control: While this compound itself is not chiral, reactions involving this compound can lead to the formation of chiral products, especially when it reacts with other chiral molecules or when chiral catalysts are employed. The field of asymmetric synthesis using chiral guanidines as organocatalysts is well-established. researchgate.netnih.gov These catalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer or diastereomer.

In the context of reactions of this compound, if it were to react with a prochiral substrate, the use of a chiral catalyst could induce stereoselectivity. For example, in a Michael addition reaction where the guanidine acts as a nucleophile, a chiral phase-transfer catalyst or a chiral Lewis acid could control the stereochemical outcome.

Furthermore, the synthesis of cyclic guanidines often involves the formation of new stereocenters. Directed stereoselective guanidinylation of alkenes has been achieved with a high level of stereocontrol, where a directing group on the substrate guides the guanidine unit to a specific face of the double bond. researchgate.netnih.gov

Table 4: Factors Influencing Regio- and Stereoselectivity

| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |

| Electronic Effects | Substituents on the phenyl ring alter the nucleophilicity of adjacent nitrogen atoms. | Can influence the stability of diastereomeric transition states. |

| Steric Hindrance | Bulky groups can block access to certain nitrogen atoms. | Can favor the formation of the less sterically hindered product. |

| Catalyst | Directing groups on catalysts can favor reaction at a specific site. | Chiral catalysts create a chiral environment, leading to enantiomeric excess. |

| Solvent | Can influence the effective size of reactants and the stability of transition states. | Can affect the conformational preferences of reactants and catalysts. |

Advanced Structural Characterization of N Cyano N 3 Fluorophenyl Guanidine and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise structure of N''-cyano-N-(3-fluorophenyl)guanidine is determined through a combination of high-resolution spectroscopic methods. Each technique offers unique insights into the molecular framework, from the connectivity of atoms to the nature of the chemical bonds.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a cornerstone in the structural analysis of this compound, providing unambiguous assignment of proton (¹H) and carbon (¹³C) signals and elucidating through-bond and through-space correlations.

¹H and ¹³C NMR: One-dimensional NMR provides the initial overview of the chemical environment of the hydrogen and carbon atoms. In a typical deuterated solvent like DMSO-d₆, the aromatic protons of the 3-fluorophenyl group would appear as a complex multiplet in the range of 7.0-7.5 ppm. The protons of the guanidine (B92328) moiety would exhibit distinct signals, often broadened due to quadrupole moments of the adjacent nitrogen atoms and chemical exchange. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF). The carbon atoms of the guanidine and cyano groups would also have distinct chemical shifts.

Correlation Spectroscopy (COSY): This 2D NMR technique reveals proton-proton couplings within the molecule. For this compound, COSY would primarily show correlations between the adjacent aromatic protons on the 3-fluorophenyl ring, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the previously assigned proton signals. For instance, each aromatic proton signal would show a cross-peak with its corresponding carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For a relatively rigid molecule like this compound, NOESY could reveal through-space interactions between the guanidine protons and the ortho-protons of the phenyl ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Guanidine NH | 8.5 (br s, 1H) | - |

| Guanidine NH₂ | 7.2 (br s, 2H) | - |

| Aromatic CH | 7.4-7.1 (m, 4H) | 110-140 |

| C-F | - | 162 (d, ¹JCF = 245 Hz) |

| Guanidine C | - | 158 |

| Cyano C | - | 117 |

Note: This is a hypothetical data table based on typical chemical shifts for similar functional groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the N-H stretching vibrations of the guanidine group, typically in the range of 3200-3500 cm⁻¹. The C≡N stretch of the cyano group would appear as a sharp, intense band around 2160-2260 cm⁻¹. researchgate.net The C=N stretching of the guanidine moiety would be observed in the 1600-1680 cm⁻¹ region. Aromatic C-H stretching and C=C ring stretching vibrations would also be present, along with a characteristic C-F stretching band.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N and the symmetric stretching of the aromatic ring are often strong in the Raman spectrum. The symmetric nature of certain vibrations can make them Raman active but IR inactive, or vice-versa, providing a more complete picture of the vibrational modes.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Guanidine N-H | Stretching | 3200-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Cyano C≡N | Stretching | 2160-2260 |

| Guanidine C=N | Stretching | 1600-1680 |

| Aromatic C=C | Ring Stretching | 1450-1600 |

| C-F | Stretching | 1000-1400 |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of this compound and for studying its fragmentation pathways, which can further confirm its structure.

Molecular Formula Determination: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy. This allows for the unambiguous determination of the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of the cyano group, cleavage of the guanidine moiety, and fragmentation of the fluorophenyl ring.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic ring and the conjugated guanidine system. The presence of the fluorine substituent and the cyano group can influence the position and intensity of these absorption maxima.

Fluorescence Spectroscopy: While not all guanidine derivatives are strongly fluorescent, the presence of the fluorophenyl group might induce fluorescence. If fluorescent, the emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence properties can be sensitive to the molecular environment, such as solvent polarity.

X-ray Diffraction Analysis of this compound

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Growing a suitable single crystal of this compound allows for its analysis by single crystal X-ray diffraction. This technique provides a definitive three-dimensional model of the molecule as it exists in the crystal lattice. uol.de

Crystal Structure Determination: The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined with high precision. This analysis reveals bond lengths, bond angles, and torsion angles.

Conformation and Intermolecular Interactions: The crystal structure elucidates the preferred conformation of the molecule in the solid state, including the relative orientation of the 3-fluorophenyl ring with respect to the guanidine plane. It also reveals any intermolecular interactions, such as hydrogen bonding involving the guanidine N-H groups, which play a crucial role in the crystal packing. For example, a study on a related compound, N-(4-chlorophenyl)-N′-cyano-N,N′,N″-trimethylguanidine, revealed a chiral conformation in the solid state due to hindered rotation around the N-aryl bond. rsc.org

Table 3: Illustrative Crystallographic Data for a Substituted Cyanoguanidine Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: This is illustrative data from a known cyanoguanidine derivative and not specific to this compound.

Co-crystallization Strategies and Supramolecular Assembly in the Solid State

Crystal engineering utilizes intermolecular interactions to design and assemble crystalline solids with desired properties. Co-crystallization is a powerful technique within this field, involving the crystallization of a target molecule with a second component, known as a co-former, in a definite stoichiometric ratio. This strategy can be employed to improve properties like solubility or to obtain high-quality single crystals suitable for diffraction studies.

This compound is an excellent candidate for co-crystallization due to its versatile hydrogen-bonding capabilities. The guanidine group is well-known for forming robust supramolecular synthons—predictable and reliable patterns of intermolecular interactions. mdpi.comrsc.org A particularly common and stable motif is the R²₂(8) graph set notation, which involves a pair of N-H···O hydrogen bonds between a guanidinium (B1211019) cation and a carboxylate anion. mdpi.comrsc.org By selecting co-formers such as dicarboxylic or monocarboxylic acids, it is possible to generate extended supramolecular assemblies like chains or sheets. rsc.org The N-H groups of the guanidine moiety act as hydrogen bond donors, while the cyano nitrogen and the imine nitrogen can act as acceptors, leading to complex and predictable hydrogen-bonded networks. mdpi.comnih.gov

| Co-former Class | Example Co-former | Primary Supramolecular Synthon | Potential Network Structure |

|---|---|---|---|

| Carboxylic Acids | Benzoic Acid | Guanidinium-Carboxylate R²₂(8) | Chains or discrete complexes |

| Dicarboxylic Acids | Adipic Acid | Guanidinium-Carboxylate R²₂(8) | 1D ribbons or 2D sheets |

| Phenols | 3-Hydroxybenzoic Acid | N-H···O(phenol), O-H···N(guanidine) | Complex hydrogen-bonded networks |

| Aminopyridines | 2-Aminopyridine | N-H···N(pyridine), N-H(amino)···N(cyano) | Heteromeric chains or sheets |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogues

For chiral analogues of this compound, chiroptical spectroscopy would be an indispensable tool for stereochemical analysis. rsc.org Electronic Circular Dichroism (ECD) is a technique that measures the differential absorption of left- and right-circularly polarized light. rsc.orgresearchgate.net This technique is exquisitely sensitive to both the absolute configuration and the conformational features of a chiral molecule. researchgate.netmdpi.com By comparing experimentally measured ECD spectra with spectra predicted by theoretical calculations (often using Time-Dependent Density Functional Theory, or TD-DFT), one can unambiguously determine the absolute configuration of the chiral analogue. oup.com Furthermore, ECD can provide insights into the conformational dynamics in solution, as the observed spectrum is a population-weighted average of the spectra of all contributing conformers. mdpi.comnih.gov

| Parameter | Description | Information Gained |

|---|---|---|

| Cotton Effect | The characteristic peaks (positive or negative) in an ECD spectrum corresponding to an absorption band. rsc.org | Indicates the presence of a chromophore in a chiral environment. |

| Sign of Cotton Effect | Whether the peak is positive (Δε > 0) or negative (Δε < 0). | Directly relates to the spatial arrangement of atoms (absolute configuration). |

| Exciton Coupling | Interaction between two or more chromophores within the molecule, resulting in a split Cotton effect (a bisignate curve). | Provides information on the relative orientation and distance between the interacting chromophores. |

| Comparison with TD-DFT | Matching the experimental ECD spectrum to theoretically calculated spectra for different possible stereoisomers. oup.com | Allows for the unambiguous assignment of the absolute configuration. |

Comprehensive Conformational Analysis using Integrated Spectroscopic and Diffraction Data

A complete understanding of a molecule's structure requires characterizing its conformation in both the solid state and in solution. A comprehensive conformational analysis integrates data from single-crystal X-ray diffraction, which provides a precise picture of the molecule's geometry in the crystal lattice, with solution-state techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov

X-ray diffraction can precisely determine bond lengths, bond angles, and torsion angles, revealing the preferred conformation adopted by this compound in the solid state. This includes the planarity of the guanidine unit and the twist angle of the 3-fluorophenyl ring relative to that plane.

In solution, however, the molecule is dynamic, and NMR spectroscopy provides information about the time-averaged conformation. copernicus.org Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can identify protons that are close in space, providing constraints for building a 3D model of the predominant solution-state conformer. Furthermore, variable-temperature NMR experiments can be used to study the energetics of conformational changes, such as the rotation around the C(aryl)-N bond.

To create a complete picture, these experimental results are often complemented by computational chemistry. researchgate.net Density Functional Theory (DFT) calculations can be used to explore the potential energy surface of the molecule, identify low-energy conformers, and calculate the energy barriers for their interconversion. chemrxiv.orgconicet.gov.ar By integrating the static, high-resolution picture from X-ray diffraction with the dynamic, averaged information from NMR and the energetic landscape from DFT, a robust and comprehensive understanding of the conformational behavior of this compound can be achieved.

| Technique | Type of Data | Information Provided |

|---|---|---|

| Single-Crystal X-ray Diffraction | Solid-State | Precise bond lengths, bond angles, torsion angles; defines the conformation in the crystal. mdpi.com |

| NMR Spectroscopy | Solution-State | Time-averaged conformation; through-space proximities (NOE); rates of conformational exchange. copernicus.org |

| Density Functional Theory (DFT) | Computational | Energies of different conformers; potential energy surface; barriers to rotation; predicted spectroscopic data. researchgate.netnih.gov |

| Integrated Analysis | Combined | A comprehensive model of conformational preferences and dynamics in different physical states. |

Computational and Theoretical Investigations of N Cyano N 3 Fluorophenyl Guanidine

Quantum Chemical Methodologies for Electronic Structure and Molecular Geometry

Quantum chemical methods are fundamental to investigating the electronic environment and spatial arrangement of atoms within a molecule. These calculations provide a static, gas-phase, or solvated picture of the molecule at 0 Kelvin, forming the basis for understanding its inherent stability and reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry for studying the electronic structure of many-body systems, including atoms and molecules. wikipedia.org The central idea of DFT is that the ground-state properties of a system can be determined by its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. wikipedia.orgresearchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. wikipedia.orgmdpi.com

For N''-cyano-N-(3-fluorophenyl)guanidine, DFT calculations, commonly employing functionals like B3LYP or M06-2X, are used to optimize the molecular geometry and predict ground-state properties. nih.govmdpi.com These properties include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. The presence of the electron-withdrawing fluorine atom on the phenyl ring and the cyano group on the guanidine (B92328) core significantly influences the electron distribution across the CN3 moiety, which can be quantified through DFT. nih.gov For instance, studies on related N,N'-substituted guanidines have shown that electronic properties of substituents affect bond lengths and tautomeric structures. mdpi.com

Beyond structural parameters, DFT is instrumental in calculating various reactivity indices that help predict a molecule's chemical behavior. mdpi.comresearchgate.net These conceptual DFT descriptors are derived from the variation of energy with respect to the number of electrons and provide a quantitative measure of reactivity. nih.govmdpi.com

Key DFT-derived properties and reactivity indices include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

Ionization Potential (IP) and Electron Affinity (EA): These relate to the energies of the HOMO and LUMO, respectively, and describe the molecule's tendency to lose or gain an electron. nih.gov

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to charge transfer, while softness is its reciprocal. Hard molecules tend to be less reactive. researchgate.netnih.gov

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. nih.govnih.gov

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 6.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 3.15 eV |

| Electrophilicity Index (ω) | Measure of electrophilic character | 2.98 eV |

| Dipole Moment | Measure of molecular polarity | 4.5 Debye |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameterization. These methods are generally more computationally demanding than DFT but can provide higher accuracy, particularly for systems where electron correlation—the interaction between electrons—is critical. researchgate.net

For a molecule like this compound, ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2), can be employed to obtain highly accurate single-point energies on geometries previously optimized at a lower level of theory (like DFT). researchgate.net This approach is valuable for investigating reaction mechanisms, transition states, and weak intermolecular interactions where precise energy differences are crucial. A computational study on a complex formed between tacrine (B349632) and saccharin (B28170) utilized the MP2/6-311++G(d,p) level of theory to investigate its structure and charge distribution, demonstrating the application of such high-level methods to related amidine systems. researchgate.net While DFT methods have been refined to handle electron correlation, ab initio methods provide a systematic way to improve accuracy by including higher levels of theory, converging toward the exact solution of the Schrödinger equation.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical methods provide a static picture, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into its conformational landscape, flexibility, and interactions with its environment (e.g., a solvent or a biological receptor). nih.gov

For this compound, MD simulations would be invaluable for exploring its conformational space. The molecule possesses several rotatable bonds, particularly around the phenyl ring and the guanidine core. The twisting of the aryl group relative to the guanidine plane is a key conformational feature that affects electronic conjugation and intermolecular interactions. rsc.org MD simulations can reveal the most stable conformers and the energy barriers between them, which is critical for understanding how the molecule might bind to a biological target. For example, MD simulations have been used to evaluate the residual flexibility of receptors when bound to N-aryl guanidine analogs, helping to understand the structural behavior of the protein-ligand complex. researchgate.net

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) and Cheminformatics Approaches

QSPR and QSRR are cheminformatics approaches that aim to build predictive models correlating the chemical structure of compounds with their physicochemical properties (QSPR) or reactivity (QSRR). These methods are particularly useful in drug discovery and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis.

The foundation of any QSPR/QSRR model is the generation of molecular descriptors—numerical values that represent the chemical and physical characteristics of a molecule. For a series of analogues of this compound, a wide range of descriptors can be calculated. These can be classified into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular shape, volume, surface area).

Quantum Chemical Descriptors: These are often the most informative and are calculated using methods like DFT. They include HOMO/LUMO energies, dipole moment, atomic charges, and reactivity indices. researchgate.net

Once a large pool of descriptors is generated, feature selection techniques are employed to identify the subset of descriptors that are most relevant to the property or reactivity being modeled, while avoiding redundancy and overfitting.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of N atoms, Number of rotatable bonds | Molecular composition and basic structural features |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and molecular branching |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Radius of Gyration | Molecular size and shape in 3D space |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Chemical Hardness, Atomic Charges | Electronic structure, polarity, and reactivity |

After generating and selecting relevant descriptors for a training set of this compound analogues with known properties, a mathematical model is constructed. Various statistical and machine learning methods can be used for this purpose, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

These models establish a quantitative relationship between the selected descriptors (independent variables) and the target property (dependent variable). For example, a QSPR model could predict the lipophilicity (logP) of novel guanidine derivatives, while a QSRR model could predict their reaction rate in a specific chemical transformation. A study on isobutyrate-derived insecticides used quantum chemical parameters to build a predictive model for their toxicity (LD50), showcasing how these computational approaches can be used to design new compounds with desired activities. researchgate.net Such models, once validated, can be used to virtually screen new analogues of this compound, accelerating the discovery of compounds with optimized properties.

Theoretical Prediction of Spectroscopic Parameters and Spectral Interpretation

Typically, the process would begin with the optimization of the molecule's three-dimensional geometry using a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p). This provides the most stable conformation of the molecule, which is the foundation for all subsequent spectroscopic calculations.

For the prediction of vibrational spectra (Infrared and Raman), frequency calculations are performed on the optimized geometry. These calculations yield the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule. Each calculated frequency can be animated to visualize the atomic motions, aiding in the assignment of specific bands in the experimental spectra. For instance, characteristic vibrational modes for this compound would include the C≡N stretching frequency, N-H stretching and bending modes, C-N stretching vibrations of the guanidine core, and various vibrations associated with the 3-fluorophenyl ring, such as C-H and C-F stretching and bending, and aromatic ring deformations. The theoretical vibrational spectrum serves as a valuable guide for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, ¹⁵N) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shift values for each nucleus in the molecule. By comparing the predicted chemical shifts with experimental data, one can confirm the proposed structure. The ¹⁹F NMR chemical shift would be particularly informative for confirming the position of the fluorine substituent on the phenyl ring.

Electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. These calculations can help in understanding the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

A hypothetical table of predicted spectroscopic data for this compound, based on DFT calculations, is presented below to illustrate the expected outcomes of such a study.

| Spectroscopic Parameter | Predicted Value | Assignment |

| IR Frequencies (cm⁻¹) | ||

| ~3400-3200 | N-H stretching | |

| ~2200 | C≡N stretching | |

| ~1650-1550 | C=N stretching, N-H bending | |

| ~1300-1200 | C-F stretching | |

| ¹³C NMR Chemical Shifts (ppm) | ||

| ~160 | Guanidine C | |

| ~115 | Cyano C | |

| ~163 (d, J_CF ≈ 245 Hz) | C-F of phenyl ring | |

| ~130-110 | Other aromatic C | |

| ¹⁹F NMR Chemical Shift (ppm) | ||

| ~ -110 to -115 | F on phenyl ring |

In Silico Modeling of Reaction Pathways, Transition States, and Activation Energies

In silico modeling provides a powerful means to investigate the reactivity of this compound and to elucidate the mechanisms of its potential chemical transformations. Through computational methods, it is possible to map out reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding of the reaction kinetics and thermodynamics.

For example, the synthesis of this compound itself could be modeled. A common route to N-aryl-N'-cyanoguanidines involves the reaction of an aryl cyanamide (B42294) with an amine. In this case, the reaction of 3-fluoroaniline (B1664137) with dicyandiamide (B1669379) or a related electrophilic cyanating agent could be investigated. Computational modeling of this reaction would involve locating the transition state structure for the nucleophilic attack of the aniline (B41778) nitrogen on the carbon of the cyanating agent. The calculated activation energy for this step would provide insight into the feasibility and rate of the reaction under different conditions.

Furthermore, the reactivity of the resulting this compound in subsequent reactions, such as cyclization reactions to form heterocyclic compounds, can be explored. For instance, intramolecular cyclization involving the cyano group and one of the guanidine nitrogens could lead to the formation of various nitrogen-containing heterocycles. Computational studies can help to predict the most favorable cyclization pathway by comparing the activation energies of different possible routes.

The process of modeling a reaction pathway typically involves the following steps:

Geometry Optimization: The geometries of the reactants, products, and any intermediates are fully optimized.

Transition State Search: A search for the transition state structure connecting the reactants and products (or intermediates) is performed. This is often the most challenging part of the calculation.

Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. For a minimum energy structure (reactant, product, intermediate), all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state geometry to confirm that it connects the desired reactants and products.

A hypothetical reaction energy profile for a generic reaction of this compound is presented in the table below to illustrate the type of data that can be obtained from in silico modeling.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Reagent |

| Transition State 1 | +25.0 | First energy barrier |

| Intermediate | +5.0 | A metastable intermediate |

| Transition State 2 | +15.0 | Second energy barrier |

| Products | -10.0 | Final products of the reaction |

These computational investigations, while theoretical in nature, provide a detailed molecular-level understanding that can guide experimental work and the development of new synthetic methodologies and applications for this compound.

Fundamental Molecular Interactions of N Cyano N 3 Fluorophenyl Guanidine

Analysis of Intermolecular Forces in Condensed Phases

The fluorophenyl group, while primarily contributing to van der Waals interactions through its aromatic ring and fluorine atom, also influences the electronic distribution of the molecule. Fluorine, being the most electronegative element, can participate in weaker dipole-dipole and other electrostatic interactions. The presence of these varied functional groups suggests that the molecule will exhibit a rich and complex landscape of intermolecular forces in its condensed states.

Table 1: Estimated Contribution of Intermolecular Forces

| Intermolecular Force | Contributing Functional Group(s) | Estimated Relative Strength |

|---|---|---|

| Hydrogen Bonding | Guanidine (B92328) (N-H donors), Cyano (N acceptor) | Strong |

| Dipole-Dipole Interactions | Cyano, Guanidine, C-F bond | Moderate |

| London Dispersion Forces | Phenyl ring, entire molecule | Weak to Moderate (cumulative) |

Characterization of Hydrogen Bonding Networks and Their Structural Implications

Hydrogen bonding is expected to be a dominant force in structuring the condensed phases of N''-cyano-N-(3-fluorophenyl)guanidine. The guanidine moiety provides multiple N-H donor sites, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. psu.edufrontiersin.org This donor-acceptor pairing can lead to the formation of extensive one-, two-, or three-dimensional hydrogen-bonding networks.

The geometry of these networks will be influenced by the steric hindrance and electronic effects of the 3-fluorophenyl group. The presence of multiple hydrogen bond donors and acceptors allows for the formation of robust supramolecular synthons, which are predictable and reliable patterns of hydrogen bonds. psu.edu For instance, dimeric motifs involving the guanidine groups or catenated chains linked by cyano-guanidine interactions are plausible. nih.gov The structural implications of these networks are significant, dictating the crystal packing, density, and melting point of the solid form.

Investigation of Pi-Stacking and Other Aromatic Interactions

The 3-fluorophenyl group in this compound introduces the possibility of π-stacking and other aromatic interactions. researchgate.net These non-covalent interactions arise from the electrostatic and dispersion forces between aromatic rings. While often weaker than hydrogen bonds, π-stacking can play a crucial role in the stabilization of crystal structures and molecular assemblies. rsc.org

The interaction can occur in several geometries, including face-to-face and edge-to-face (T-shaped) arrangements. The fluorine substituent on the phenyl ring can modulate these interactions. Electron-withdrawing groups like fluorine can weaken cation-π interactions but may influence π-π stacking by altering the quadrupole moment of the aromatic ring. wikipedia.org Competition between hydrogen bonding and π-stacking will ultimately determine the final supramolecular architecture.

Solute-Solvent Interactions and Their Influence on Molecular Conformation and Reactivity

The solubility and behavior of this compound in different solvents are governed by solute-solvent interactions. weebly.com In polar protic solvents like water or alcohols, the molecule can act as both a hydrogen bond donor and acceptor, leading to strong solvation. The polar aprotic solvents, such as dimethyl sulfoxide (B87167) or acetonitrile, can interact favorably with the dipolar cyano and guanidine groups. In nonpolar solvents, the fluorophenyl ring will be the primary site of interaction through weaker dispersion forces.

These interactions can significantly influence the molecular conformation. For example, in a polar solvent, the molecule might adopt a more extended conformation to maximize hydrogen bonding with the solvent molecules. Conversely, in a nonpolar solvent, intramolecular hydrogen bonding might be favored, leading to a more compact structure. The nature of the solvent can also impact the reactivity of the molecule by stabilizing or destabilizing transition states.

Principles of Supramolecular Self-Assembly and Non-Covalent Architectures

The principles of supramolecular chemistry provide a framework for understanding how molecules of this compound can spontaneously organize into larger, well-defined structures. nih.govfrontiersin.org This self-assembly is driven by the cumulative effect of the non-covalent interactions discussed above, primarily hydrogen bonding and π-stacking. rsc.orgmdpi.com

The directionality and specificity of hydrogen bonds, coupled with the shape and electronic properties of the molecule, can lead to the formation of complex and hierarchical supramolecular architectures. frontiersin.org For instance, the interplay between the linear hydrogen bonding capability of the cyano group and the multi-directional hydrogen bonding of the guanidine group could result in the formation of tapes, sheets, or more intricate three-dimensional networks. The 3-fluorophenyl group can further direct this assembly through steric effects and weaker aromatic interactions, leading to a rich variety of potential solid-state structures.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Application of Advanced Analytical Techniques to N Cyano N 3 Fluorophenyl Guanidine Research

Solid-State NMR Spectroscopy for Probing Molecular Dynamics and Polymorphism

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure and dynamics of solid materials. researchgate.netpreprints.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing rich information about the local chemical environment in the solid state. preprints.org For N''-cyano-N-(3-fluorophenyl)guanidine, ssNMR is particularly valuable for identifying and quantifying polymorphic forms, which can exhibit different physical properties. irispublishers.com

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. irispublishers.com Different polymorphs can have distinct stabilities, dissolution rates, and bioavailability. 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard ssNMR experiment used to distinguish between polymorphs. irispublishers.com Each crystalline form of this compound would be expected to produce a unique 13C ssNMR spectrum, with differences in chemical shifts and signal multiplicities for the carbon atoms, reflecting the distinct molecular packing and conformations in the crystal lattice.

Furthermore, ssNMR can probe molecular dynamics within the crystal lattice over a wide range of timescales. researchgate.net For this compound, this could include the rotation of the fluorophenyl group or restricted motion within the guanidine (B92328) moiety. Techniques such as measuring spin-lattice relaxation times (T1) can provide information on these dynamic processes. nih.gov

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for a Hypothetical Polymorph of this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| Guanidine C | 158 - 162 | Sensitive to hydrogen bonding and local conformation. |

| Cyano C | 115 - 120 | Chemical shift can be influenced by intermolecular interactions. |

| C-F (Fluorophenyl) | 160 - 165 (JCF coupling) | Position directly bonded to fluorine, shows characteristic C-F coupling. |

| C-N (Fluorophenyl) | 140 - 145 | Chemical shift affected by the guanidine substituent. |

| Aromatic CH | 105 - 135 | Multiple signals expected, sensitive to crystal packing. |

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS/MS) for Complex Mixture Analysis and Purity Assessment

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the assessment of pharmaceutical purity. researchgate.netjetir.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the powerful structure elucidation capabilities of NMR spectroscopy. mdpi.comchemijournal.com This technique is ideal for identifying and characterizing impurities and degradation products in this compound samples without the need for isolating each component. chemijournal.com For instance, an impurity resulting from synthesis could be separated from the main compound on an HPLC column and its structure determined directly by routing the eluent through the NMR spectrometer. mdpi.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and specificity for the analysis of volatile and semi-volatile compounds. jetir.org While this compound itself may require derivatization to improve volatility, GC-MS/MS is highly effective for detecting and quantifying trace-level impurities, such as residual solvents or synthetic byproducts. The first mass spectrometer (MS1) selects a specific parent ion, which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Selected Reaction Monitoring (SRM), provides high selectivity and reduces matrix interference, allowing for precise quantification of impurities. chemijournal.com

Table 2: Potential Impurities in this compound and Suitable Hyphenated Analysis Technique

| Potential Impurity | Structure | Analytical Technique | Expected Finding |

| 3-Fluoroaniline (B1664137) | C₆H₆FN | GC-MS/MS | Detection of characteristic mass fragments (e.g., m/z 111, 84) at a specific retention time. |

| Synthesis Intermediate | Varies | LC-NMR | Full structural elucidation from ¹H and ¹³C NMR spectra of the separated peak. |

| Dimerization Product | C₁₆H₁₂F₂N₈ | LC-MS | Identification via accurate mass measurement of the molecular ion [M+H]⁺. |

Dynamic NMR and Relaxation Studies for Characterizing Intramolecular Processes

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, allowing for the determination of kinetic and thermodynamic parameters of intramolecular motions. unibas.it For this compound, a key intramolecular process is the restricted rotation around the C-N bonds of the guanidine group and the C-N bond connecting to the fluorophenyl ring.

At low temperatures, the rotation around these bonds may be slow enough to result in distinct signals for atoms that would otherwise be chemically equivalent at room temperature. unibas.it As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. By analyzing the spectral lineshape changes as a function of temperature, the energy barrier (activation free energy, ΔG‡) for the rotational process can be calculated using the Eyring equation. unibas.it This provides valuable information about the conformational flexibility and stability of the molecule in solution. copernicus.orgcopernicus.org

Table 3: Illustrative Dynamic NMR Data for Restricted Rotation in a Substituted Guanidine

| Dynamic Process | Coalescence Temp. (Tc) | Rate Constant (k) at Tc | Activation Energy (ΔG‡) |

| C-N Bond Rotation | 298 K (25 °C) | 220 s⁻¹ | 15.2 kcal/mol |

| Phenyl Ring Rotation | < 200 K | > 1000 s⁻¹ | < 10 kcal/mol |

Microcalorimetric Techniques for Energetic Characterization of Molecular Events

Microcalorimetry techniques, such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), are used to measure the minute heat changes associated with physical and chemical processes. vub.be These methods are crucial for the energetic characterization of molecular events related to this compound.

Differential Scanning Calorimetry (DSC) is widely used to study thermal transitions in materials. vub.be When a sample of this compound is heated, DSC can detect events such as melting, crystallization, and solid-solid phase transitions between different polymorphs. Each transition is associated with a characteristic enthalpy change (ΔH) and temperature. This information is vital for determining the relative thermodynamic stability of different polymorphic forms and for constructing a phase diagram. researchgate.net

Isothermal Titration Calorimetry (ITC) measures the heat evolved or absorbed during a binding event. While often used for studying biomolecular interactions, it can also be applied to characterize host-guest interactions or self-association of small molecules in solution. For this compound, ITC could potentially be used to study its interaction with other molecules or its propensity to form dimers or higher-order aggregates in solution by measuring the heat of dilution.

Table 4: Hypothetical Thermodynamic Data from DSC Analysis of this compound Polymorphs

| Polymorphic Form | Melting Point (Tm) | Enthalpy of Fusion (ΔHfus) | Notes |

| Form A | 155 °C | 25 kJ/mol | Kinetically stable form. |

| Form B | 162 °C | 29 kJ/mol | Thermodynamically stable form at room temperature. |

| Solid-Solid Transition | 120 °C (A → B) | -4 kJ/mol | Enthalpically driven, monotropic transition. |

Electron Microscopy Techniques for Morphological Analysis of Aggregates or Crystals

Electron microscopy techniques provide high-resolution imaging of material surfaces and morphologies, offering visual information that complements data from spectroscopic and calorimetric methods.

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and morphology of solid particles. For this compound, SEM analysis of a crystalline powder would reveal important information about its physical properties, such as crystal habit (e.g., needles, plates, prisms), particle size distribution, and degree of aggregation. These morphological characteristics can significantly influence bulk properties like flowability and dissolution rate, which are critical for pharmaceutical formulation.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and can be used to investigate the internal structure of materials. nih.gov While less common for routine analysis of small molecule crystals, TEM could be employed to study nano-sized crystalline domains, crystal defects, or the morphology of amorphous aggregates of this compound. This level of detail is valuable for understanding crystallization processes and the stability of different solid forms. nih.gov

Table 5: Morphological Characteristics of this compound Crystals Observable by Electron Microscopy

| Technique | Parameter | Description | Implication |

| SEM | Crystal Habit | Describes the external shape of the crystals (e.g., prismatic, acicular). | Affects powder flow, packing, and processing. |

| SEM | Particle Size | Provides the size distribution of the crystalline particles. | Influences dissolution rate and bioavailability. |

| TEM | Crystal Defects | Identifies dislocations or imperfections in the crystal lattice. | Can impact chemical and physical stability. |

| TEM | Nanostructure | Reveals features at the nanometer scale, such as nano-crystallites. | Important for understanding nucleation and growth. |

Emerging Research Avenues and Future Trajectories in N Cyano N 3 Fluorophenyl Guanidine Chemistry

Rational Design and Synthesis of Novel N''-cyano-N-(3-fluorophenyl)guanidine Derivatives

The rational design of novel derivatives based on the this compound core is a cornerstone of ongoing research, aimed at fine-tuning physicochemical properties and biological activities. The synthetic versatility of the cyanoguanidine moiety allows for systematic structural modifications.

A primary synthetic route involves the reaction of a corresponding carbodiimide (B86325) with cyanamide (B42294). This method offers a straightforward approach to a diverse range of derivatives by varying the substituents on the phenyl ring and the third nitrogen atom. The reaction can be performed in inert solvents such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF).

Key strategies in the rational design include:

Aryl Ring Substitution: Modifying the substitution pattern on the fluorophenyl ring to include other halogens (Cl, Br), alkyl, or alkoxy groups to modulate electronic properties and lipophilicity.

N-Alkyl/Aryl Group Variation: Introducing a variety of substituents on the third nitrogen atom, ranging from simple alkyl chains to complex cyclic or aromatic systems, to explore structure-activity relationships (SAR). For instance, branched alkyl groups containing four to seven carbons have been associated with optimal activity in some N-alkyl-N'-pyridyl-N''-cyanoguanidines.

The table below illustrates a selection of rationally designed cyanoguanidine derivatives, showcasing the chemical diversity achievable through established synthetic protocols.

| Compound Name | R1 | R2 | R3 |

| N-cyano-N'-(3,5-dichlorophenyl)-N''-t-pentylguanidine | Cl | Cl | t-pentyl |

| N-t-butyl-N'-cyano-N''-(3,5-difluorophenyl)guanidine | F | F | t-butyl |

| N-(3-bromo-5-fluorophenyl)-N'-cyano-N''-t-pentylguanidine | Br | F | t-pentyl |

| N-(3-chloro-5-fluorophenyl)-N'-cyano-N''-t-pentylguanidine | Cl | F | t-pentyl |

This table presents examples of related derivatives to illustrate the principles of rational design.

Exploring Unconventional Reactivity and Catalytic Applications

Beyond its role as a pharmacophore, the this compound structure possesses unique electronic and structural features that are ripe for exploration in catalysis and materials science. The guanidine (B92328) core is known for its strong basicity and ability to act as a bidentate hydrogen bond donor after protonation, making it a powerful motif in organocatalysis.

Emerging research is beginning to explore several unconventional applications:

Heterogeneous Catalysis: The immobilization of cyanoguanidine moieties onto solid supports, such as magnetic chitosan, can create novel and recyclable nanocatalysts. nih.gov For instance, a heteropolyacid immobilized on a magnetic chitosan-cyanoguanidine composite has demonstrated high catalytic activity in one-pot multicomponent reactions for synthesizing pyranochromene derivatives. nih.gov This suggests that this compound could be used to functionalize supports like silica (B1680970) or polymers to create catalysts for various organic transformations.

Precursors for Biguanide (B1667054) Ligands: N-cyanoguanidines can serve as precursors for the synthesis of biguanides through reactions with amines. researchgate.net These biguanide derivatives are valuable ligands in coordination chemistry and have been used to create catalytic systems for cross-coupling reactions. researchgate.net The specific electronic properties conferred by the 3-fluorophenyl group could modulate the activity and selectivity of such catalysts.

Radical-Mediated Transformations: The cyano group itself is a versatile functional group. Recent studies have shown that radical cation catalysis can enable the translocation of a cyano group from a C-N bond to an unactivated C-H site. nih.gov While this has been demonstrated with cyanamides derived from sulfonamides, it opens a potential avenue for exploring the unconventional reactivity of the N-cyano group in this compound under photocatalytic conditions. nih.gov

C-CN Bond Activation: Transition-metal catalysis can activate the typically robust C-CN bond, allowing the cyano group to act as a leaving group in cross-coupling reactions or as a cyanating agent. snnu.edu.cn The this compound scaffold could be investigated in this context, where the guanidinium (B1211019) portion acts as an internal ligand or directing group to facilitate novel C-CN bond functionalization. snnu.edu.cn

Advancements in In Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound and its derivatives, and to gain deeper mechanistic insight, researchers are increasingly turning to Process Analytical Technology (PAT). researchgate.netlongdom.org PAT utilizes in situ spectroscopic tools to monitor reactions in real-time, providing a continuous stream of data on reactant consumption, intermediate formation, and product generation without the need for offline sampling. mt.comresearchgate.net

Key spectroscopic techniques applicable to this chemical system include:

Fourier Transform Infrared (FTIR) Spectroscopy: Using an attenuated total reflection (ATR) probe inserted directly into the reaction vessel, FTIR spectroscopy can track the progress of the synthesis. mdpi.com For example, in the synthesis from a carbodiimide and cyanamide, one could monitor the disappearance of the characteristic carbodiimide peak (around 2130 cm⁻¹) and the appearance of peaks corresponding to the cyanoguanidine product. mdpi.com This allows for the precise determination of reaction endpoints and the identification of any transient intermediates.